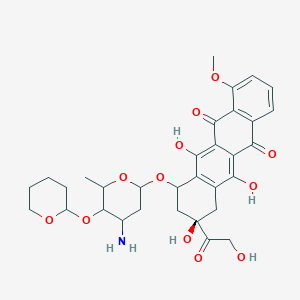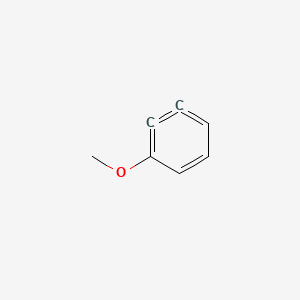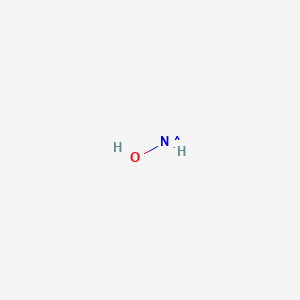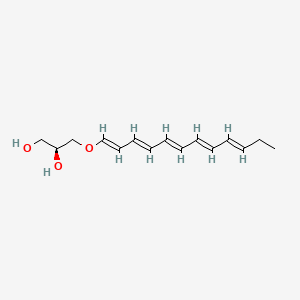
Fecapentaene 12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fecapentaene 12 is a genotoxic polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs . It is a potent mutagen found in human feces and has been extensively studied for its cytotoxic and genotoxic properties . This compound is known to cause DNA damage, including interstrand cross-links and single-strand breaks .
Vorbereitungsmethoden
Fecapentaene 12 can be synthesized from its biological precursor, a plasmalogen, which is a natural product of mammalian origin . The precursor can be purified from feces through a series of extractions and precipitation in organic solvents followed by silica and amine high-performance liquid chromatography . The precursor can then be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .
Analyse Chemischer Reaktionen
Fecapentaene 12 undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Fecapentaene 12 has been studied extensively for its mutagenic properties and its role in the etiology of colon cancer . It is used in research to understand the mechanisms of DNA damage and repair, as well as the effects of mutagens on cellular processes . Additionally, this compound is used to study the interactions between mutagens and cellular thiols, such as glutathione .
Wirkmechanismus
Fecapentaene 12 exerts its effects by reacting with cellular thiols and causing several types of DNA damage . It decreases the content of cellular free low-molecular-weight thiols, including glutathione, through both alkylation and oxidative reactions . This leads to significant DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links .
Vergleich Mit ähnlichen Verbindungen
Fecapentaene 12 is similar to fecapentaene 14, another genotoxic polyunsaturated ether-lipid produced by the colonic microflora . Both compounds are potent mutagens and have similar mechanisms of action . this compound is more abundant and has been studied more extensively . Other similar compounds include various fecapentaene analogues that have been identified in human feces .
Eigenschaften
CAS-Nummer |
91423-46-0 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
InChI-Schlüssel |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Isomerische SMILES |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
Kanonische SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
Synonyme |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



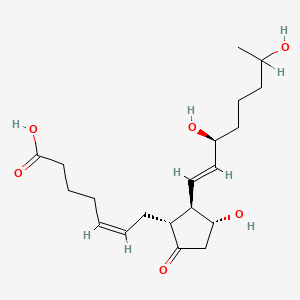
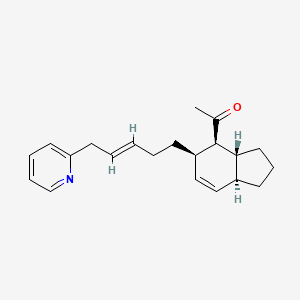
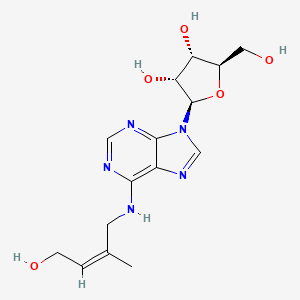
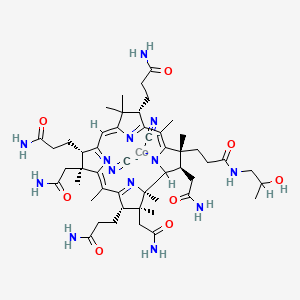
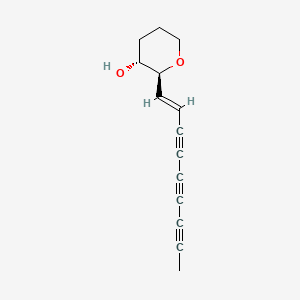
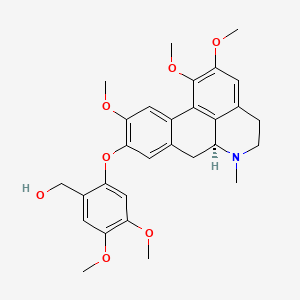
![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)
![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)
![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)
